

Technical Guide: Ethylene- β -ionol-d3 (Vinyl- β -ionol-d3)

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Compound of Interest

Compound Name: Ethylene- β -ionol-d3

CAS No.: 77265-43-1

Cat. No.: B585596

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Advanced Characterization, Synthesis, and Analytical Application

Part 1: Executive Summary & Chemical Identity

Ethylene- β -ionol-d3 (CAS: 77265-43-1), scientifically more accurate as Vinyl- β -ionol-d3, is a stable isotope-labeled terpene derivative. It serves a critical role as an internal standard (IS) in the quantitative analysis of retinoids, carotenoid metabolites, and abscisic acid (ABA) precursors.

Its structural core is derived from β -ionone, a primary aroma compound and carotenoid cleavage product. Through the addition of a vinyl group (often referred to historically in industry as "ethylene" addition) to the carbonyl center, the molecule becomes a tertiary allylic alcohol. The "d3" designation indicates the presence of a trideuteriomethyl group (

), typically introduced to provide mass spectral differentiation from the endogenous analyte without altering chromatographic retention significantly.

Physicochemical Profile[1][2][3]

Property	Specification
Common Name	Ethylene- β -ionol-d3; Vinyl- β -ionol-d3
IUPAC Name	(1E)-3-(trideuteriomethyl)-1-(2,6,6-trimethylcyclohexen-1-yl)penta-1,4-dien-3-ol
CAS Number (Labeled)	77265-43-1
CAS Number (Unlabeled)	59057-30-6
Molecular Formula	
Molecular Weight	223.37 g/mol
Appearance	Viscous oil / Light yellow liquid
Solubility	Methanol, Ethyl Acetate, Dichloromethane, DMSO
Stability	Light sensitive (polyene chain); Air sensitive (oxidation prone)
pKa (Predicted)	~13.0 (Tertiary alcohol)

Part 2: Mechanistic Insight & Synthesis

The synthesis and utility of **Ethylene- β -ionol-d3** rely on the nucleophilic addition of a vinyl group to the ketone functionality of β -ionone. This transformation is pivotal in the industrial synthesis of Vitamin A and Isotretinoin, making this deuterated standard essential for tracking impurities and reaction kinetics in pharmaceutical manufacturing.

Synthetic Pathway (Grignard Addition)

The formation of Ethylene- β -ionol involves the reaction of β -ionone with a vinyl organometallic reagent. To introduce the deuterium label, the precursor β -ionone is often synthesized with a labeled methyl group, or the label is introduced during the side-chain extension.

However, the most common d3-labeling strategy for this specific molecule targets the C3-methyl group (the methyl attached to the tertiary alcohol).

Reaction Logic:

- Substrate:

-Ionone (or d3-labeled

-Ionone).
- Reagent: Vinylmagnesium bromide (Grignard).
- Mechanism: The nucleophilic vinyl carbon attacks the electrophilic carbonyl carbon of β -ionone.
- Product: A tertiary alcohol (Vinyl- β -ionol).

Mass Spectrometry Fragmentation Logic

In LC-MS/MS applications, **Ethylene- β -ionol-d3** is detected via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.

- Precursor Ion:

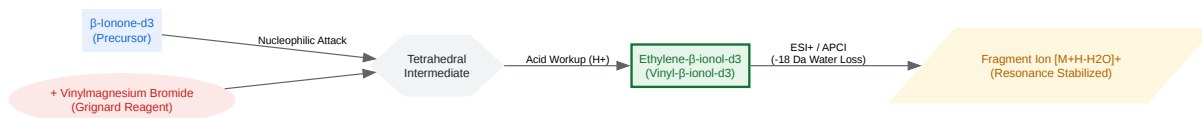
(approx).
- Water Loss: A characteristic neutral loss of water (

, 18 Da) occurs readily due to the formation of a resonance-stabilized conjugated carbocation.
- Diagnostic Fragment: The loss of the vinyl group or the cleavage of the cyclohexenyl ring system provides specific daughter ions used for Multiple Reaction Monitoring (MRM).

Part 3: Visualization (Graphviz/DOT)

Diagram 1: Synthesis and Fragmentation Pathway

This diagram illustrates the chemical relationship between β -Ionone and **Ethylene- β -ionol-d3**, highlighting the deuterated site and the fragmentation logic used in mass spectrometry.



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Caption: Synthesis via Grignard addition and subsequent MS fragmentation (water loss) for detection.

Part 4: Analytical Applications & Protocols

Application Context

Ethylene-β-ionol-d3 is primarily used as an Internal Standard (IS). Because it shares the exact extraction recovery and ionization suppression properties as the target analyte (unlabeled Ethylene-β-ionol or related retinoid intermediates) but differs in mass, it allows for the normalization of matrix effects.

Target Analytes:

- Retinoids (Vitamin A precursors)
- Abscisic Acid (ABA) metabolites
- Carotenoid cleavage products in food/flavor analysis

Protocol 1: Preparation of Stock Standards

Crucial Note: This compound contains a conjugated polyene system. It is highly susceptible to photo-isomerization and oxidation.

- Environment: Work under amber light or low-light conditions.
- Solvent Choice: Use HPLC-grade Methanol or Ethanol. Avoid chloroform if storing for long periods (acidity can induce dehydration).

- Dissolution:
 - Weigh 1.0 mg of **Ethylene- β -ionol-d3** into an amber glass vial.
 - Add 1.0 mL of Methanol to create a 1.0 mg/mL stock solution.
 - Vortex gently for 30 seconds.
 - Flush the headspace with Argon or Nitrogen gas to remove oxygen.
- Storage: Store at -80°C. Stable for 6 months if kept dark and inert.

Protocol 2: LC-MS/MS Method for Retinoid Profiling

This protocol validates the use of **Ethylene- β -ionol-d3** as an IS for quantifying retinoid intermediates in biological matrices (e.g., serum or plant tissue).

Step 1: Sample Extraction

- Aliquot 100 μ L of sample (serum/tissue homogenate).
- Add 10 μ L of **Ethylene- β -ionol-d3** Working Solution (1 μ g/mL in MeOH).
- Protein Precipitation: Add 300 μ L cold Acetonitrile. Vortex 1 min.
- Centrifuge at 14,000 x g for 10 min at 4°C.
- Transfer supernatant to an amber autosampler vial.

Step 2: LC Parameters

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Methanol + 0.1% Formic Acid.
- Gradient:

- 0-1 min: 60% B
- 1-5 min: Linear ramp to 95% B
- 5-7 min: Hold 95% B
- 7.1 min: Re-equilibrate 60% B

Step 3: MS Parameters (APCI/ESI Positive)

- Source: APCI is often preferred for neutral retinoids/ionols over ESI to promote protonation without extensive fragmentation.
- MRM Transitions:
 - Target (Unlabeled):

(Loss of

)
 - IS (**Ethylene- β -ionol-d3**):

(Loss of

)

Part 5: Quality Assurance & Troubleshooting

When using **Ethylene- β -ionol-d3**, researchers often encounter specific failure modes.

Symptom	Probable Cause	Corrective Action
Low IS Signal	Ion Suppression	Improve sample cleanup (SPE) or switch from ESI to APCI.
Double Peaks	Isomerization	The compound has (E)/(Z) isomers. Ensure the column separates them or integrate them together if equilibrium is fast.
Signal Drift	Degradation	Check stock solution. If the solution has turned from yellow to brown, oxidation has occurred. Prepare fresh under Argon.
Mass Shift (-18)	In-source Fragmentation	The tertiary alcohol dehydrates easily in the MS source. Lower the source temperature or declustering potential.

Part 6: References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6436846, (1E)-3-methyl-1-(2,6,6-trimethylcyclohexen-1-yl)penta-1,4-dien-3-ol.[1] Retrieved from [[Link](#)]
- Ide, H., & Toki, S. (1970).[2] Metabolism of beta-ionone.[2] Isolation, characterization and identification of the metabolites in the urine of rabbits. Biochemical Journal, 119(2), 281–287. [2] Retrieved from [[Link](#)]

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Sources

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- 2. Metabolism of beta-ionone. Isolation, characterization and identification of the metabolites in the urine of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
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